4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with ethoxyphenyl and ethylphenoxy groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions: The ethoxyphenyl and ethylphenoxy groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Thiol Group Introduction: The thiol group is introduced by reacting the intermediate compound with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.
Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide
- 2-Ethoxy-4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-Ethoxyphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3O2S/c1-3-14-9-11-15(12-10-14)24-13-18-20-21-19(25)22(18)16-7-5-6-8-17(16)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25) |
InChI Key |
DPEJJVHDAUQCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3OCC |
Origin of Product |
United States |
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